molecular formula C17H15BrN2O3S B11661994 N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(phenylsulfanyl)propanehydrazide

N'-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-3-(phenylsulfanyl)propanehydrazide

Cat. No.: B11661994
M. Wt: 407.3 g/mol
InChI Key: PHWPSBYXFSGRDI-VXLYETTFSA-N
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Description

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a brominated benzodioxole moiety linked to a phenylsulfanyl propanehydrazide group, making it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE typically involves a multi-step process. One common method includes the condensation reaction between 6-bromo-1,3-benzodioxole-5-carboxaldehyde and 3-(phenylsulfanyl)propanehydrazide under acidic or basic conditions . The reaction is often carried out in a solvent such as ethanol or methanol, with the temperature maintained at around 60-80°C to facilitate the formation of the hydrazone linkage.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Amines, thiols, palladium catalysts for cross-coupling reactions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydrazine derivatives.

    Substitution: Amino or thiol-substituted benzodioxole derivatives.

Scientific Research Applications

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE involves its interaction with specific molecular targets. For instance, in anticancer research, it may inhibit the activity of certain enzymes or proteins involved in cell proliferation and survival. The compound’s brominated benzodioxole moiety is believed to play a crucial role in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(6-BROMO-2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-3-(PHENYLSULFANYL)PROPANEHYDRAZIDE is unique due to its specific combination of a brominated benzodioxole ring and a phenylsulfanyl propanehydrazide group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C17H15BrN2O3S

Molecular Weight

407.3 g/mol

IUPAC Name

N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylideneamino]-3-phenylsulfanylpropanamide

InChI

InChI=1S/C17H15BrN2O3S/c18-14-9-16-15(22-11-23-16)8-12(14)10-19-20-17(21)6-7-24-13-4-2-1-3-5-13/h1-5,8-10H,6-7,11H2,(H,20,21)/b19-10+

InChI Key

PHWPSBYXFSGRDI-VXLYETTFSA-N

Isomeric SMILES

C1OC2=C(O1)C=C(C(=C2)/C=N/NC(=O)CCSC3=CC=CC=C3)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)C=NNC(=O)CCSC3=CC=CC=C3)Br

Origin of Product

United States

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